Evidence 1: Enantioselective Polymerization Kinetics – (R)-Enantiomer Preferred over (S)-Enantiomer in Chiral Catalyst Systems
In enantioselective polymerization of racemic γ-benzyl glutamate NCA, chiral nickel complexes preferentially incorporate the (R)-enantiomer (D-Glu) over the (S)-enantiomer (L-Glu). The ratio of polymerization rate constants (kD/kL) reached 5.2 when using a nickel complex of (S)-4-tert-butyl-2-pyridinyl oxazoline [1]. This quantifiable kinetic discrimination demonstrates that the (R)-enantiomer is not simply a structural isomer but a functionally distinct monomer whose polymerization behavior can be selectively controlled in asymmetric synthesis.
| Evidence Dimension | Enantioselective polymerization rate constant ratio |
|---|---|
| Target Compound Data | kD (rate constant for (R)-enantiomer polymerization) relative to kL |
| Comparator Or Baseline | (S)-enantiomer (L-Glu NCA) polymerization rate constant (kL) |
| Quantified Difference | kD/kL = 5.2 |
| Conditions | Polymerization of racemic γ-benzyl glutamate NCA in THF using a nickel complex of (S)-4-tert-butyl-2-pyridinyl oxazoline as initiator |
Why This Matters
This evidence confirms that the (R)-stereochemistry of CAS 13822-45-2 is a critical variable in catalyst-mediated polymerizations; substituting the (S)-enantiomer would yield a different polymer microstructure and potentially alter the outcome of enantioselective processes.
- [1] Cheng, J. (2001). Synthesis and studies of polypeptide materials: Enantioselective polymerization of gamma-benzyl glutamate-N-carboxyanhydride and synthesis of optically active poly(beta-peptides). Ph.D. Thesis, University of Massachusetts Amherst. View Source
